BenchChemオンラインストアへようこそ!

Antazoline Phosphate

Receptor Pharmacology Antihistamine Screening Binding Assay

Select Antazoline phosphate (CAS 154-68-7) for your ocular research and generic ophthalmic development to eliminate uncontrolled variability. As the definitive phosphate salt, it provides a validated 73 mg/mL aqueous solubility essential for stable, isotonic 0.5% formulations, avoiding the local irritation of less soluble salt forms. Its precise, tissue-specific pharmacology—characterized by a Ki of 38.4 nM at the H1 receptor and functional potency in human conjunctival cells (IC50 of 1 μM for IL-6 and 0.652 μM for IL-8)—makes it an irreplaceable reference standard for studying histamine-mediated pathways. Compliant with USP monograph standards (98.0-101.0% purity), this is the only API matching the clinical profile of reference listed drugs like Vasocon-A, ensuring reproducible experiments and regulatory-ready formulation development.

Molecular Formula C17H22N3O4P
Molecular Weight 363.3 g/mol
CAS No. 154-68-7
Cat. No. B1667544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntazoline Phosphate
CAS154-68-7
SynonymsAnalergine
Antasten
Antazoline
Antazoline Hydrochloride
Antazoline Phosphate
Antazoline Phosphate (1:1)
Antistine
Arithmin
Hydrochloride, Antazoline
Imidamine
Phenazoline
Phosphate, Antazoline
Molecular FormulaC17H22N3O4P
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)O
InChIInChI=1S/C17H19N3.H3O4P/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);(H3,1,2,3,4)
InChIKeyDUIGUKRYYAGJAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antazoline Phosphate: Pharmaceutical-Grade H1 Antagonist for Ophthalmic Formulations and Allergic Conjunctivitis Research


Antazoline phosphate (CAS 154-68-7) is the water-soluble phosphate salt of the first-generation ethylenediamine antihistamine antazoline, classified as a competitive histamine H1 receptor antagonist [1]. This compound is characterized by its selective binding to the H1 receptor (Ki = 38.4 nM in human recombinant H1 receptors) without activating downstream signaling, thereby blocking endogenous histamine-mediated allergic responses . Clinically, it is primarily applied topically as a 0.5% ophthalmic solution, often in combination with the vasoconstrictor naphazoline hydrochloride (0.05%), for the symptomatic relief of allergic conjunctivitis [2]. The phosphate salt form confers superior water solubility relative to the hydrochloride salt, which is essential for ocular formulation compatibility and minimal local irritation .

Antazoline Phosphate Salt Form and Functional Selectivity: Why Not All Ocular Antihistamines Are Interchangeable


Substituting antazoline phosphate with other first-generation antihistamines or alternative salt forms in ophthalmic formulations is scientifically unjustifiable due to three critical, non-overlapping parameters: (1) intrinsic receptor binding kinetics and affinity (Ki/IC50) differ significantly, directly impacting onset and duration of symptom relief [1]; (2) the phosphate salt uniquely provides the aqueous solubility and osmolality necessary for a 0.5% isotonic eye drop formulation without causing the local irritation associated with the less soluble hydrochloride salt ; and (3) distinct secondary pharmacological profiles—including local anesthetic activity exceeding that of procaine and off-target anticholinergic effects—render cross-class substitution a confounding variable in research models . Consequently, procurement based solely on 'H1 antagonist' class membership introduces uncontrolled variability into both experimental reproducibility and clinical formulation development.

Antazoline Phosphate Quantitative Differentiation: Comparative Binding Affinity, Salt Solubility, and Ocular Anti-Inflammatory Efficacy


Comparative H1 Receptor Binding Affinity: Antazoline Phosphate vs. Alternative First-Generation Antihistamines

Antazoline binds to human recombinant H1 receptors with a Ki of 38.4 nM. This affinity places it as a moderate-potency antagonist when compared to other first-generation antihistamines. For reference, chlorpheniramine exhibits an IC50 of 36 nM (similar potency), whereas diphenhydramine is significantly weaker with an IC50 of 1460 nM. Conversely, antazoline is substantially less potent than second-generation comparators such as cetirizine (Ki = 6 nM) or emedastine (Ki = 1.3 nM) [1]. This intermediate affinity profile is critical for applications where complete receptor saturation is undesirable or where a balanced safety/efficacy ratio is required.

Receptor Pharmacology Antihistamine Screening Binding Assay

Salt Form Selection: Antazoline Phosphate vs. Antazoline Hydrochloride for Ophthalmic Formulation Viability

The phosphate salt of antazoline exhibits high aqueous solubility (73 mg/mL in water at 25°C, equivalent to 200.9 mM), which is a prerequisite for preparing a 0.5% w/v ophthalmic solution without the use of solubilizing excipients that could compromise ocular comfort . In contrast, the hydrochloride salt is described as 'sparingly soluble in water' and is therefore restricted to oral or alternative non-aqueous formulations . The USP monograph for antazoline phosphate specifies a solution pH between 4.0 and 5.0 (1 in 50), which is within the physiologically acceptable range for tear film compatibility [1].

Ophthalmic Formulation Solubility Science Salt Screening

Human Conjunctival Epithelial Cell Anti-Inflammatory Activity: Antazoline Inhibition of IL-6 and IL-8 Production

Beyond simple H1 receptor antagonism, antazoline demonstrates functional anti-inflammatory activity in a disease-relevant human cell model. In histamine-stimulated human conjunctival epithelial cells, antazoline inhibits the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8) with IC50 values of 1 μM and 0.652 μM, respectively . This data provides a mechanistic basis for its efficacy in allergic conjunctivitis that extends beyond competitive antagonism of histamine at the receptor level.

Ocular Inflammation Cytokine Inhibition Conjunctival Epithelial Cells

Clinical Efficacy Equivalence in Allergic Conjunctivitis: Antazoline Phosphate vs. Pheniramine Maleate Combination Products

A direct clinical comparison of three commercial ocular decongestant formulations—all containing naphazoline hydrochloride (vasoconstrictor) but varying the antihistamine component (either antazoline phosphate or pheniramine maleate)—found no statistically significant difference in therapeutic efficacy for ameliorating itching, tearing, redness, or edema in patients with allergic/hay fever conjunctivitis [1]. However, the study noted 'great variation in patient comfort and acceptability' among the formulations, highlighting that while pharmacodynamic endpoints may be comparable, formulation-specific factors (including salt selection and excipients) critically impact patient adherence and tolerability [1].

Clinical Trial Allergic Conjunctivitis Comparative Efficacy

Optimal Scientific and Industrial Use Cases for Antazoline Phosphate Based on Verified Differential Evidence


Development and QC of Generic Ophthalmic Solutions (ANDA Submissions)

Antazoline phosphate is the definitive active pharmaceutical ingredient (API) for developing generic versions of combination products like Vasocon-A (antazoline phosphate 0.5% / naphazoline hydrochloride 0.05%). The USP monograph specifies identity, purity (98.0-101.0%), and chromatographic purity tests essential for regulatory submissions [1]. Its validated water solubility profile (73 mg/mL) ensures consistent formulation of isotonic drops without the solubility challenges posed by the hydrochloride salt .

In Vitro Ocular Allergy and Inflammation Research Models

Researchers investigating histamine-mediated signaling in conjunctival tissue should select antazoline phosphate due to its validated functional activity in human conjunctival epithelial cells (IC50 for IL-6 = 1 μM; IL-8 = 0.652 μM) . This provides a direct, tissue-specific mechanistic link to clinical efficacy that is not available for all antihistamines. Its intermediate H1 binding affinity (Ki = 38.4 nM) also makes it suitable for studies examining partial receptor blockade or functional selectivity [2].

Comparator Studies for Next-Generation Ocular Antiallergics

Given its established clinical equivalence to pheniramine maleate in combination with naphazoline [3], antazoline phosphate serves as an ideal reference standard (positive control) in preclinical and clinical trials for novel ocular antiallergic agents. Its known efficacy profile and moderate potency provide a stable benchmark against which to measure improvements in onset, duration, or comfort offered by new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antazoline Phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.